Ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate hydrochloride
Overview
Description
The compound is a derivative of tetrahydro-2H-pyran, which is a type of organic compound classified as an ether . It also seems to contain a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered piperidine ring and a six-membered tetrahydropyran ring. The exact structure would depend on the position and orientation of these rings relative to each other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the reaction conditions. Piperidines are often involved in reactions such as hydrogenation, acylation, and alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives, including diazanaphthalenes and pyrano-pyridine derivatives, showcasing the versatility of ethyl pyran carboxylate derivatives in synthesizing complex heterocyclic structures (Harb et al., 1989).
Facilitating Multi-Component Reactions (MCRs)
- A study demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction, highlighting the role of ethyl pyran carboxylate derivatives in facilitating MCRs for the creation of fluorinated heterocyclic compounds (Wang et al., 2012).
Phosphine-Catalyzed Annulations
- Research on ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, undergoing phosphine-catalyzed [4 + 2] annulation, forms the basis for synthesizing highly functionalized tetrahydropyridines, illustrating the potential of ethyl pyran carboxylate derivatives in catalyzed annulation reactions (Zhu et al., 2003).
Novel Synthetic Routes
- The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an intermediate for pesticides demonstrates the use of ethyl pyran carboxylate derivatives in developing novel synthetic routes for agrochemical production (Ju, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(oxan-2-ylmethyl)piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3.ClH/c1-2-17-13(16)14(6-8-15-9-7-14)11-12-5-3-4-10-18-12;/h12,15H,2-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRRSHTYYEFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC2CCCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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